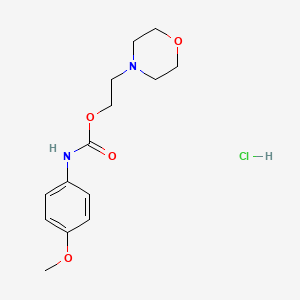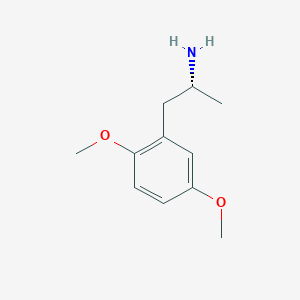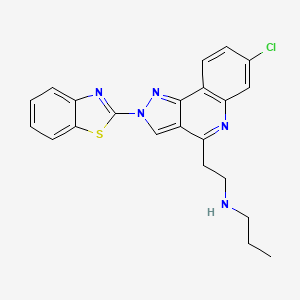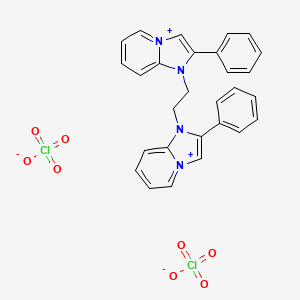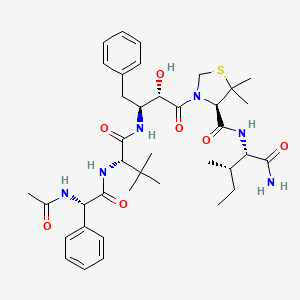
Lan7euj5J4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lan7euj5J4, also known as KNI-10247, is a complex organic compound with the molecular formula C38H54N6O7S. It is a peptidomimetic inhibitor, which means it mimics the structure of peptides and is designed to inhibit specific biological processes. This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lan7euj5J4 involves multiple steps, starting with the preparation of the core peptide structure. The key steps include:
Peptide Coupling: The core peptide structure is synthesized using standard peptide coupling reactions. This involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds between amino acids.
Side Chain Modifications: Specific side chains are introduced to the peptide backbone to enhance its stability and biological activity. This may involve the use of protecting groups and selective deprotection steps.
Cyclization: The peptide is cyclized to form a stable ring structure, which is crucial for its inhibitory activity. This step often requires the use of cyclization agents such as thionyl chloride or triphosgene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Automated Peptide Synthesizers: These machines automate the peptide coupling steps, ensuring consistent quality and reducing human error.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, removing any impurities or by-products.
Análisis De Reacciones Químicas
Types of Reactions: Lan7euj5J4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce more stable, reduced forms of the compound.
Aplicaciones Científicas De Investigación
Lan7euj5J4 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein-protein interactions.
Industrial Applications: this compound is used in the development of industrial enzymes and biocatalysts, enhancing the efficiency of various chemical processes.
Mecanismo De Acción
Lan7euj5J4 exerts its effects by inhibiting specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of target proteins. This inhibition is achieved through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved include:
Protease Inhibition: this compound targets proteases involved in various biological processes, such as protein degradation and signal transduction.
Pathway Modulation: By inhibiting these proteases, the compound can modulate key signaling pathways, affecting cellular functions and responses.
Comparación Con Compuestos Similares
Lan7euj5J4 is unique compared to other similar compounds due to its specific structure and inhibitory activity. Similar compounds include:
KNI-10742: Another peptidomimetic inhibitor with similar protease inhibition properties.
KNI-10743: A related compound with slight modifications in its side chains, leading to different biological activities.
KNI-10333: A phenylacetyl tripeptide with distinct structural features and inhibitory mechanisms.
These compounds share similar core structures but differ in their side chains and specific inhibitory activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
919987-80-7 |
|---|---|
Fórmula molecular |
C38H54N6O7S |
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
(4R)-3-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-2-phenylacetyl]amino]-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H54N6O7S/c1-9-22(2)27(32(39)47)42-35(50)31-38(7,8)52-21-44(31)36(51)29(46)26(20-24-16-12-10-13-17-24)41-34(49)30(37(4,5)6)43-33(48)28(40-23(3)45)25-18-14-11-15-19-25/h10-19,22,26-31,46H,9,20-21H2,1-8H3,(H2,39,47)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t22-,26-,27-,28-,29-,30+,31+/m0/s1 |
Clave InChI |
RKSPAGPRMDSVCQ-QQFWJEKMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1C(SCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C3=CC=CC=C3)NC(=O)C)O)(C)C |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C1C(SCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)C(C3=CC=CC=C3)NC(=O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)



![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
